

In-Depth Technical Guide: 1-Fluoropyridinium Tetrafluoroborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Fluoropyridinium tetrafluoroborate
Cat. No.:	B011452

[Get Quote](#)

CAS Number: 107264-09-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Fluoropyridinium tetrafluoroborate**, a versatile and efficient electrophilic fluorinating reagent. The information presented is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and a clear understanding of its reaction mechanisms.

Core Properties and Specifications

1-Fluoropyridinium tetrafluoroborate, also known as N-Fluoropyridinium tetrafluoroborate, is a stable, solid reagent widely used for the introduction of fluorine atoms into organic molecules. [1][2] The strategic incorporation of fluorine is a critical aspect of modern drug discovery and materials science, often enhancing properties such as metabolic stability, bioavailability, and binding affinity.[2] This reagent is valued for its reliability and effectiveness in a variety of chemical transformations.[2]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	107264-09-5	[1] [3]
Molecular Formula	C ₅ H ₅ BF ₅ N	[1] [3]
Molecular Weight	184.90 g/mol	[3]
Appearance	Off-white to white crystalline powder/solid	[1]
Melting Point	186-192 °C (decomposes)	[1] [3]
Boiling Point	Not applicable; decomposes upon heating	[4]
Density	Data not available	

Table 2: Spectroscopic Data

Technique	Solvent	Chemical Shift (δ) / Wavenumber (cm^{-1}) & Assignment	Reference(s)
^1H NMR	CD_3CN	9.19 (m, 2H, H-2), 8.69 (m, 1H, H-4), 8.27 (m, 2H, H-3)	[5]
^{13}C NMR	CD_3CN	148.9 (C-2), 148.1 (C-4), 131.3 (C-3)	[5]
^{19}F NMR	CD_3CN	45.8 (N-F), -150.7 (BF_4^-)	[5]
^{11}B NMR	CD_3CN	-1.12 (BF_4^-)	[5]
FT-IR	KBr Pellet	~3100 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1480 (C-N stretch), ~1050 (strong, broad, B-F stretch of BF_4^-)	[1] (Interpreted)

Table 3: Solubility

Solvent	Solubility	Reference(s)
Acetonitrile	Soluble	[6]
Dichloromethane	Sparingly soluble (0.05 mg/cm ³)	[6]
Water	Soluble, but undergoes slow decomposition	[6]
Non-polar organic solvents	Insoluble or sparingly soluble	[6]

Synthesis and Reaction Mechanisms

General Synthesis Pathway

1-Fluoropyridinium salts are typically synthesized by the direct fluorination of pyridine or its derivatives. A common method involves bubbling a diluted fluorine gas mixture through a solution of pyridine in an appropriate solvent at low temperatures. The resulting unstable pyridine-F₂ complex is then stabilized by the addition of a non-nucleophilic counteranion source, such as tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt, to yield the stable crystalline product.[6]

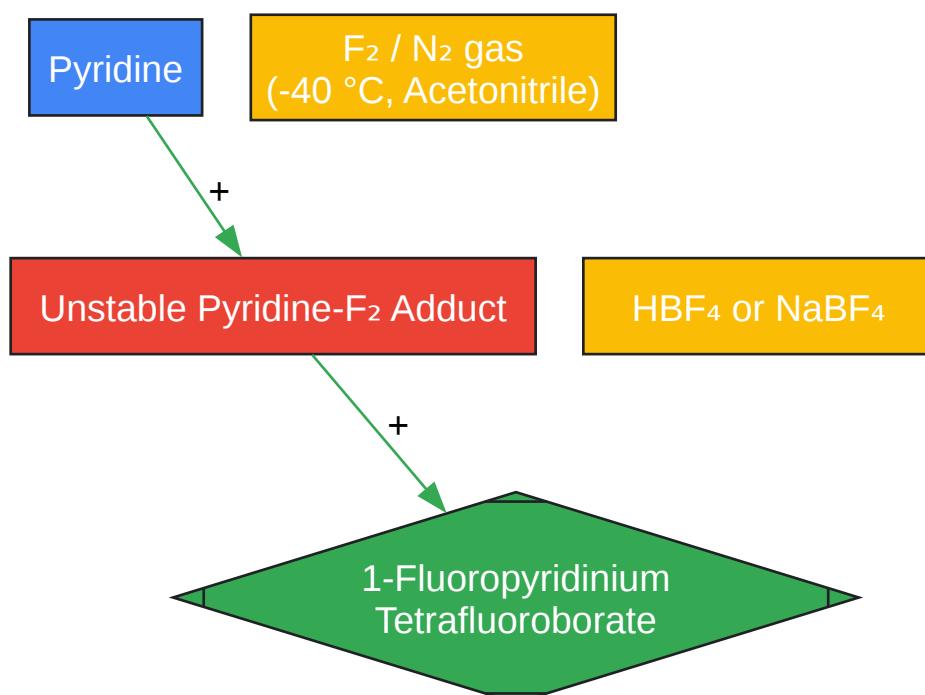


Diagram 1: General Synthesis of 1-Fluoropyridinium Tetrafluoroborate

[Click to download full resolution via product page](#)

Caption: General Synthesis of **1-Fluoropyridinium Tetrafluoroborate**.

Mechanism of Electrophilic Fluorination

The primary utility of **1-Fluoropyridinium tetrafluoroborate** is as an electrophilic "F+" source. It reacts with a wide range of carbon-centered nucleophiles, including enolates, silyl enol ethers, and organometallic reagents.[6] The reaction proceeds via the transfer of the fluorine atom from the pyridinium nitrogen to the nucleophilic carbon. While the precise mechanism can be debated (SN₂ vs. Single Electron Transfer), the overall transformation results in the formation of a new carbon-fluorine bond.[2]

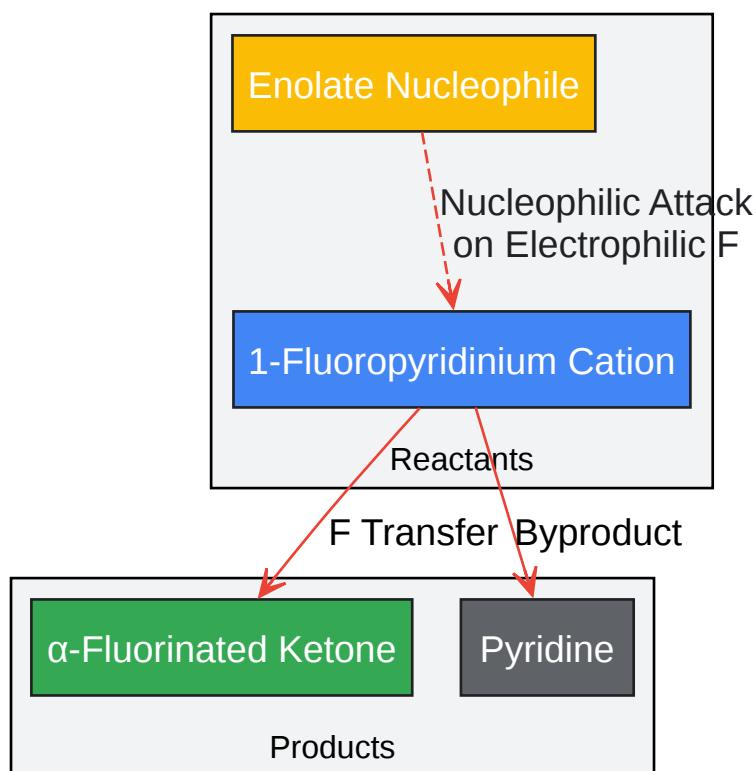


Diagram 2: Mechanism of Electrophilic Fluorination

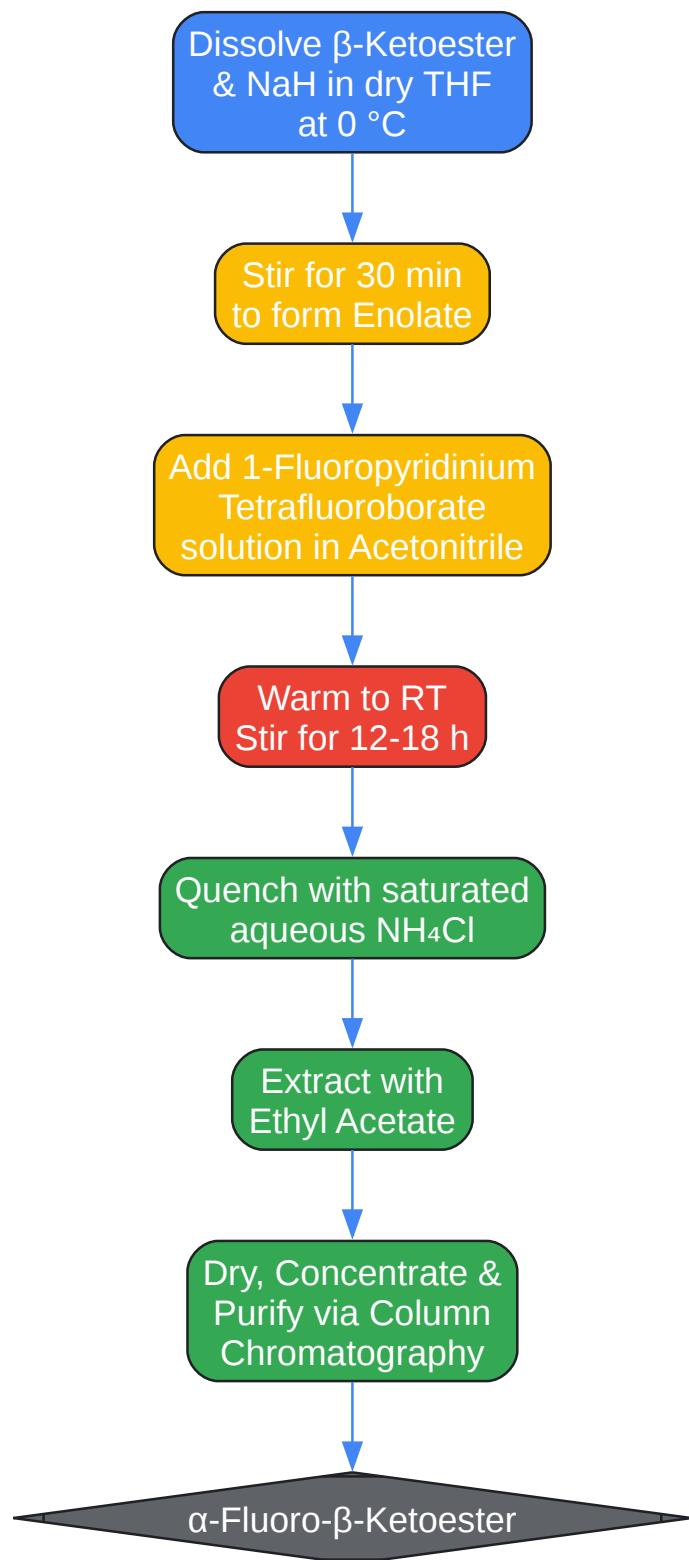


Diagram 3: Experimental Workflow for β-Ketoester Fluorination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. innospk.com [innospk.com]
- 3. 1-氟吡啶四氟硼酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. juniperpublishers.com [juniperpublishers.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Fluoropyridinium Tetrafluoroborate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011452#1-fluoropyridinium-tetrafluoroborate-cas-number-107264-09-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com